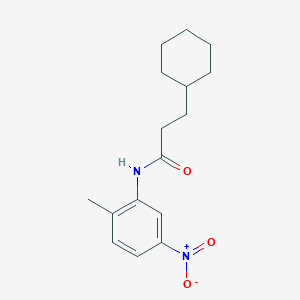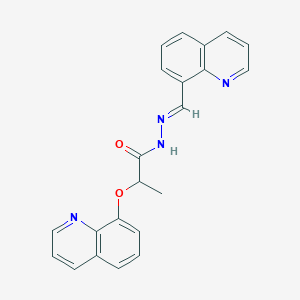
N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide, also known as QP, is a chemical compound that has been widely studied due to its potential applications in scientific research. QP is a hydrazide derivative of quinoline that has been synthesized using various methods. In
Scientific Research Applications
N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has been studied for its potential applications in scientific research. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has been used as a ligand in the synthesis of metal complexes for use in catalysis and other applications.
Mechanism of Action
The mechanism of action of N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has also been shown to inhibit the production of inflammatory cytokines and the activation of NF-κB, a transcription factor involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide can induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal pathogens. N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has been shown to exhibit antioxidant activity and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide is also fluorescent, which makes it useful for detecting metal ions in biological systems. However, N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide. One area of interest is the development of N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide-based fluorescent probes for detecting metal ions in biological systems. Another area of interest is the synthesis of N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide derivatives with improved solubility and bioavailability. Additionally, N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide could be further studied for its potential as a therapeutic agent for cancer and inflammatory diseases.
Synthesis Methods
N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide can be synthesized using various methods, including the reaction of 8-quinolinaldehyde with propanehydrazide in the presence of a catalyst. Another method involves the reaction of 8-quinolinaldehyde with 2-quinolinyloxyacetic acid hydrazide in the presence of a dehydrating agent. The synthesis of N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
properties
IUPAC Name |
N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-15(28-19-11-3-7-17-10-5-13-24-21(17)19)22(27)26-25-14-18-8-2-6-16-9-4-12-23-20(16)18/h2-15H,1H3,(H,26,27)/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACYNLOMCOGAAU-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

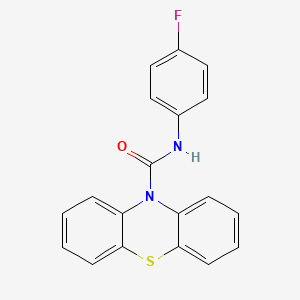
![5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5716502.png)

![ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5716516.png)
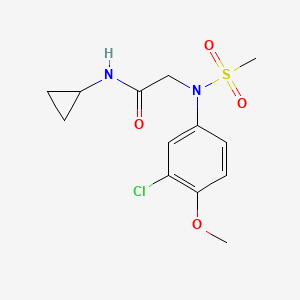
![4-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5716524.png)
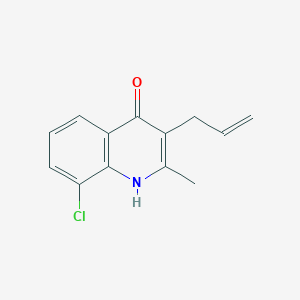

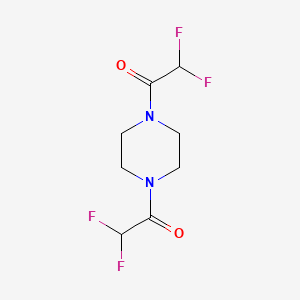
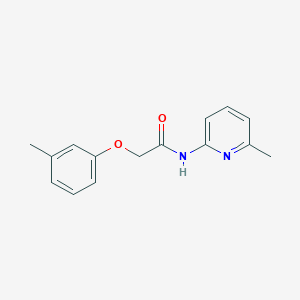
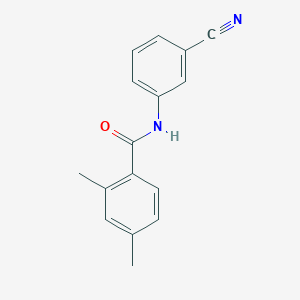
![2-[(4-amino-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)thio]-N-phenylacetamide](/img/structure/B5716574.png)
![1-{2,6-dimethyl-3-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5716585.png)
